1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid

Übersicht

Beschreibung

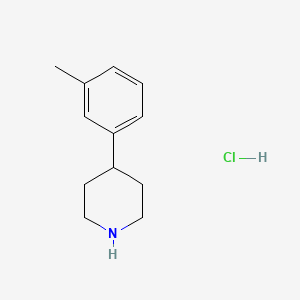

The compound “1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid” is likely to be an organic compound containing a carboxylic acid group (-COOH), a ketone group (C=O), and a chlorophenyl group (a benzene ring with a chlorine atom attached). These functional groups suggest that the compound could participate in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid, ketone, and chlorophenyl groups would significantly influence its structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods (like DFT calculations) could be used to analyze its structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, the ketone group could undergo addition reactions, and the chlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis of Borinic Acid Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results or Outcomes : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

Biotechnological Applications of Alcohol Dehydrogenases

- Scientific Field : Biotechnology

- Application Summary : Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones by transferring C4-hydride from NAD (P)H to the carbonyl carbon of an aldehyde or ketone substrate .

- Methods of Application : ADHs have been widely studied and applied in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions .

- Results or Outcomes : Hanson et al. investigated 119 microorganisms for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone (CCPEO) and found that whole H. polymorpha ATCC 58401 and Rhodococcus globerulus ATCC 21505 cells exhibited relatively high enantioselectivity for producing the desired (S)-CCPE, with 73.8 and 71.8% ee, respectively .

Structure, Properties, and Preparation Of Boronic Acid Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid .

- Methods of Application : Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols .

- Results or Outcomes : Boronic acids are a particularly attractive class of synthetic intermediates because of their unique properties as mild organic Lewis acids and their mitigated reactivity profile .

Recent Advances in the Synthesis of Borinic Acid Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .

- Results or Outcomes : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

Catalytic Protodeboronation of Pinacol Boronic Esters

- Scientific Field : Organic Chemistry

- Application Summary : This research involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .

- Methods of Application : The process involves the use of a catalyst to facilitate the protodeboronation of alkyl boronic esters .

- Results or Outcomes : The study provides insights into the potential for efficient protodeboronation with propionic acid .

Synthesis and Application of Organoboron Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Organoboron compounds are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds .

- Methods of Application : Among boron derivatives, borinic acids are far less studied than their parent boronic acids, although they display interesting properties and reactivities .

- Results or Outcomes : Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO3/c14-10-3-1-2-9(8-10)13(12(16)17)6-4-11(15)5-7-13/h1-3,8H,4-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHQIXYCYJHTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607354 | |

| Record name | 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid | |

CAS RN |

887978-71-4 | |

| Record name | 1-(3-Chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxybenzo[d]isoxazole](/img/structure/B1603707.png)